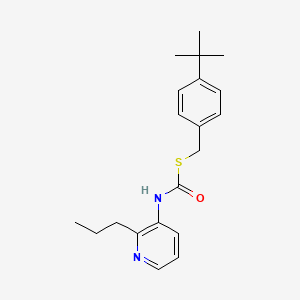
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate: is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-(1,1-Dimethylethyl)benzyl chloride with sodium thiocyanate to form the corresponding thiocyanate. This intermediate is then reacted with 3-pyridinecarboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-pentyl-3-pyridinylcarbonimidothioate
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-butyl-3-pyridinylcarbonimidothioate
Comparison: Compared to similar compounds, S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the propyl group, for example, may affect its solubility and interaction with other molecules, making it suitable for specific research and industrial applications.
Propriétés
Numéro CAS |
51308-62-4 |
|---|---|
Formule moléculaire |
C20H26N2OS |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
S-[(4-tert-butylphenyl)methyl] N-(2-propylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C20H26N2OS/c1-5-7-17-18(8-6-13-21-17)22-19(23)24-14-15-9-11-16(12-10-15)20(2,3)4/h6,8-13H,5,7,14H2,1-4H3,(H,22,23) |
Clé InChI |
GHKMMSBDVMXFRM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)

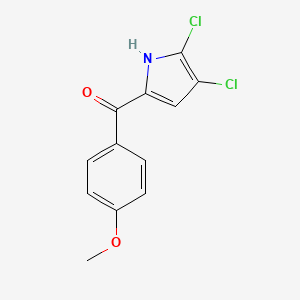

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
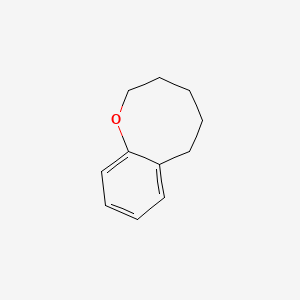
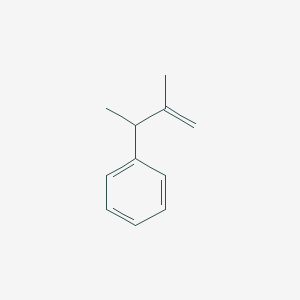

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
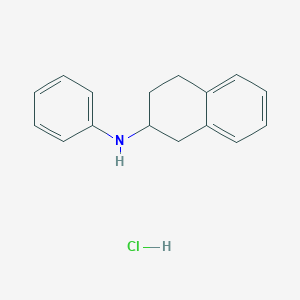
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)

